molecular formula C22H18ClN3O3S B2969754 1-(2-chlorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941930-77-4

1-(2-chlorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2969754
CAS No.: 941930-77-4
M. Wt: 439.91
InChI Key: RIQAZTJISYPVIV-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS: 941930-77-4) is a heterocyclic compound with a molecular formula of C₂₂H₁₈ClN₃O₃S and a molecular weight of 439.9 g/mol . Its structure features a dihydropyridine core substituted with a 2-chlorobenzyl group at position 1 and a carboxamide linkage to a 6-ethoxybenzo[d]thiazol-2-yl moiety at position 2. The ethoxy group on the benzothiazole ring contributes to its hydrophobicity, while the chlorobenzyl substituent may influence steric and electronic properties. Despite its structural complexity, key physicochemical parameters such as melting point, boiling point, and density remain unreported in available literature .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-2-29-16-8-9-18-19(11-16)30-22(24-18)25-21(28)15-7-10-20(27)26(13-15)12-14-5-3-4-6-17(14)23/h3-11,13H,2,12H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQAZTJISYPVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H18ClN3O3S
  • Molecular Weight : 439.91 g/mol
  • CAS Number : 941930-77-4

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For instance, derivatives of benzothiazole have shown promising results in inhibiting the proliferation of cancer cells. Specifically, compounds with similar benzothiazole structures demonstrated IC50 values ranging from 6.26 μM to 20.46 μM in various cancer cell lines .

CompoundCell LineIC50 (μM)
5HCC8276.26
5NCI-H3586.48
53D Assay20.46

Anticonvulsant Activity

The anticonvulsant potential of related compounds has also been evaluated using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. Compounds similar to our target compound showed protective indices indicating lower neurotoxicity while maintaining efficacy against seizures . For example, certain derivatives exhibited ED50 values around 50 mg/kg in the MES test.

The biological activity of this class of compounds is often attributed to their ability to interact with various biological targets:

  • Inhibition of Enzyme Activity : Many benzothiazole derivatives are known to inhibit specific enzymes involved in tumorigenesis.
  • Modulation of Cell Signaling Pathways : These compounds can interfere with signaling pathways that promote cell proliferation and survival.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

Study on Antitumor Efficacy

A study published in PMC highlighted the synthesis and evaluation of various benzothiazole derivatives for their antitumor activity. The results indicated that specific modifications on the benzothiazole ring significantly enhanced their efficacy against cancer cell lines .

Neurotoxicity Assessment

In another study focusing on anticonvulsant properties, researchers assessed the neurotoxicity of several related compounds using the rotarod test in mice. The findings suggested that while some compounds exhibited strong anticonvulsant effects, they also had varying degrees of neurotoxicity, emphasizing the need for careful evaluation during drug development .

Comparison with Similar Compounds

Compound A : 1-(2-Chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS: 899741-19-6)

  • Molecular Formula : C₂₀H₁₂ClFN₄O₄S
  • Molecular Weight : 458.9 g/mol
  • Benzothiazole Modification: A nitro group (-NO₂) replaces the ethoxy (-OCH₂CH₃) group on the benzothiazole ring, significantly increasing electron-withdrawing effects, which may alter solubility and reactivity .

Compound B : N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS: 1226438-95-4)

  • Molecular Formula : C₁₈H₁₄N₄O₂S₂
  • Molecular Weight : 382.5 g/mol
  • Substituent: A thiophene group at position 3 introduces sulfur-mediated conjugation effects, while the ethyl linker and absence of a benzyl group reduce steric bulk compared to the target compound .

Comparative Analysis of Physicochemical Properties

Parameter Target Compound Compound A Compound B
Molecular Weight 439.9 g/mol 458.9 g/mol 382.5 g/mol
Benzyl Substituent 2-Chlorobenzyl 2-Chloro-6-fluorobenzyl Absent
Benzothiazole Group 6-Ethoxy 6-Nitro Unsubstituted
Core Structure Dihydropyridine Dihydropyridine Pyridazine
Reported Data Gaps Melting point, solubility Melting point, MSDS Density, boiling point

Implications of Structural Variations

  • Electron-Withdrawing vs.
  • Halogen Effects : The additional fluorine in Compound A may improve metabolic stability and membrane permeability compared to the target compound’s single chlorine atom .
  • Heterocycle Core: Compound B’s pyridazine core lacks the conjugated enone system of dihydropyridine, which could reduce redox activity but improve binding specificity in certain biological targets .

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